6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
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Overview
Description
“6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine” is an organic intermediate with borate groups . It is a significant compound in the field of organic synthesis due to its high stability, low toxicity, and high reactivity in various transformation processes .
Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound can participate in various transformation processes, making it an important intermediate in organic synthesis . It is often used in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using density functional theory (DFT). The study includes the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Scientific Research Applications
Molecular Structure and Physicochemical Properties
The compound 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, as part of boric acid ester intermediates with benzene rings, has been studied for its molecular structure and physicochemical properties. Using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, researchers have confirmed its structure and performed conformational analyses. Density Functional Theory (DFT) calculations revealed consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction. Furthermore, the molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, uncovering significant aspects of their physicochemical properties (Huang et al., 2021).
Catalytic and Synthetic Applications
Compounds related to this compound have been employed in catalytic processes, particularly in the catalytic enantioselective borane reduction of benzyl oximes. This process is crucial for preparing certain chiral pyridyl amines, which have significant applications in asymmetric synthesis and potentially in pharmaceuticals (Huang, Ortiz-Marciales & Hughes, 2011).
Structural Comparison and Chemical Reactivity
The structural analysis of pyridin-2-ylboron derivatives, including compounds similar to this compound, has been conducted to understand their chemical reactivity. Differences in the orientation of the dioxaborolane ring and bond angles of the BO2 group were observed. Ab initio calculations based on their crystal structures revealed different distributions in the HOMO and LUMO, correlating to their observed chemical reactivity (Sopková-de Oliveira Santos et al., 2003).
Antifungal and Antibacterial Bioactivity
Novel heterocycles formed from reactions involving similar boronate esters have shown considerable antifungal activity against species like Aspergillus niger and Aspergillus flavus, as well as moderate antibacterial activity against Bacillus cereus. This suggests potential applications of these compounds in the development of new antimicrobial agents (Irving et al., 2003).
Future Directions
The compound has a wide range of applications in pharmacy and biology . It is used as an enzyme inhibitor or specific ligand drug. In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs . Furthermore, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Mechanism of Action
Target of action
Compounds containing the 1,3,2-dioxaborolane group are often used in organic synthesis as boronating agents. They can form carbon-boron bonds with various organic substrates, which can then be converted into carbon-carbon or carbon-heteroatom bonds .
Mode of action
The boron atom in the 1,3,2-dioxaborolane group can form a covalent bond with an organic substrate. This can occur through various mechanisms, such as borylation of C-H bonds .
Biochemical pathways
Compounds containing the 1,3,2-dioxaborolane group can potentially affect various biochemical pathways through their ability to form carbon-boron bonds with organic substrates .
Result of action
The ability of compounds containing the 1,3,2-dioxaborolane group to form carbon-boron bonds with organic substrates can potentially lead to various molecular and cellular effects .
Action environment
The action, efficacy, and stability of “6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine” can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the ability of the 1,3,2-dioxaborolane group to form carbon-boron bonds can be influenced by the reaction conditions .
Properties
IUPAC Name |
6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-10(6-9(14)7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGTZCOELVOPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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